Product packaging for Pyridine hydrobromide(Cat. No.:CAS No. 18820-82-1)

Pyridine hydrobromide

Cat. No.: B092131
CAS No.: 18820-82-1
M. Wt: 160.01 g/mol
InChI Key: BBFCIBZLAVOLCF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, with their importance underscored by their presence in a vast array of natural products, pharmaceuticals, and functional materials. Current time information in Bangalore, IN.google.com

Pyridine is a six-membered heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution imparts unique electronic properties. The nitrogen atom's lone pair of electrons does not participate in the aromatic system, rendering the molecule basic and capable of acting as a nucleophile and a ligand. wikipedia.org The nitrogen atom also introduces a dipole moment and alters the reactivity of the ring, making it a distinctive functional group in organic synthesis. Current time information in Bangalore, IN.

The pyridine ring can be functionalized through various chemical reactions. While electrophilic substitution is more challenging than in benzene due to the electron-withdrawing nature of the nitrogen atom, nucleophilic substitution occurs more readily. acs.org The nitrogen atom itself can be readily alkylated, acylated, or oxidized to form N-oxides, further expanding the synthetic possibilities. wikipedia.org This versatility allows for the creation of a wide library of substituted pyridines with tailored properties. sigmaaldrich.com The use of silylating agents in combination with pyridine is a common method for derivatizing functional groups like alcohols, phenols, and carboxylic acids. researchgate.net

The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. ontosight.aisigmaaldrich.com Its ability to form hydrogen bonds, its polarity, and its ionizable nature contribute to its favorable interactions with biological targets such as enzymes and receptors. nih.gov Consequently, pyridine derivatives are integral components of numerous drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. ontosight.aiwikipedia.org

Overview of Pyridinium (B92312) Salts and Their Cationic Nature

Pyridinium salts are ionic compounds containing the pyridinium cation, which is the conjugate acid of pyridine. researchgate.net These salts are a significant class of compounds with applications ranging from synthetic reagents to ionic liquids. prepchem.com

Pyridinium salts are readily formed by the reaction of pyridine, a weak base, with an acid. In the case of pyridine hydrobromide, pyridine reacts with hydrogen bromide (HBr) in an acid-base reaction. sigmaaldrich.com The lone pair of electrons on the nitrogen atom of the pyridine molecule attacks the proton of the hydrogen bromide, forming a coordinate covalent bond and resulting in the pyridinium cation and the bromide anion. acs.org This reaction is a straightforward and common method for preparing pyridinium halides.

The synthesis of this compound can be achieved by reacting pyridine with hydrobromic acid. nih.gov Another related compound, pyridinium hydrobromide perbromide (or pyridinium tribromide), is formed by reacting pyridinium bromide with bromine. researchgate.netnih.gov

The pyridinium cation is an aromatic, planar, six-membered ring. researchgate.net The C-N bond lengths in the pyridinium cation are similar to those in pyridine, and the ring retains its aromatic character. The positive charge is formally located on the nitrogen atom. The structure of the pyridinium cation is isoelectronic with benzene. researchgate.net The geometry of the pyridinium cation can be influenced by the nature of the counter-anion and any substituents on the ring. oup.com X-ray crystallography studies have been used to determine the crystal structures of pyridinium salts, including pyridine N-oxide hydrochloride and hydrobromide. guidechem.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆BrN wikipedia.org
Molecular Weight160.01 g/mol wikipedia.org
AppearanceWhite to off-white crystalline solid chemicalbook.comchemicalbook.com
Melting Point~200 °C (decomposes) chemicalbook.com
SolubilitySoluble in water chemicalbook.com
HygroscopicityHygroscopic

Identifiers for this compound

IdentifierValueReference
CAS Number18820-82-1 wikipedia.orgchemicalbook.com
EC Number242-600-7 wikipedia.org
PubChem CID11309665 wikipedia.org
SynonymsPyridinium bromide, Pyridine HBr wikipedia.org

Importance of this compound in Academic Investigations

Among the various pyridinium salts, this compound holds a special place in academic research due to its specific properties and reactivity. It serves as an important reagent and catalyst in a variety of organic transformations.

Historical Context in Chemical Reactions

The study of pyridinium salt formation has historical roots in the development of physical organic chemistry. In 1935, John W. Baker and W. S. Nathan investigated the kinetics of the reaction between pyridine and various para-substituted benzyl (B1604629) bromides to form pyridinium salts. wikipedia.org Their work led to the description of the Baker-Nathan effect, an early concept used to explain unexpected reaction rate orders that could not be accounted for by inductive effects alone. wikipedia.org This phenomenon, later understood in the context of hyperconjugation, highlights the historical importance of pyridinium salt formation reactions in shaping fundamental theories of chemical reactivity. wikipedia.org

Furthermore, the closely related compound, this compound perbromide (also known as pyridinium tribromide), has been a long-standing reagent for bromination reactions since the mid-20th century. acs.org Its utility as a solid, stable, and convenient source of bromine for the selective bromination of ketones, phenols, and other organic compounds has been documented in chemical literature for decades. acs.orgnih.gov Studies on the oxidation of various organic compounds, such as substituted benzaldehydes, using pyridinium hydrobromide perbromide have also contributed to the understanding of reaction mechanisms and kinetics. researchgate.net

Emerging Research Applications

The relevance of this compound and its derivatives continues in contemporary research, with a focus on developing more efficient and sustainable chemical processes.

Recent studies have highlighted the use of this compound perbromide as an effective brominating agent for the α-bromination of acetophenone (B1666503) derivatives. nih.gov This application is considered suitable for innovative chemistry experiments for undergraduate students due to its use of inexpensive starting materials, high reaction yields, and mild conditions. nih.gov Research has systematically investigated the effects of reaction time, temperature, and reagent dosage to optimize the synthesis of compounds like 4-chloro-α-bromo-acetophenone. nih.gov When compared to other brominating agents like N-Bromosuccinimide (NBS) and cupric bromide, this compound perbromide demonstrated superior efficiency under tested conditions. nih.gov

The following table summarizes the results from a study on the bromination of various acetophenone derivatives using this compound perbromide.

Starting MaterialProductYield (%)
4-chloroacetophenone4-chloro-α-bromoacetophenone85
4-bromoacetophenone4-bromo-α-bromoacetophenone82
4-iodoacetophenone4-iodo-α-bromoacetophenone78
4-phenylacetophenone4-phenyl-α-bromoacetophenone70
4-trifluoromethoxyacetophenone4-trifluoromethoxy-α-bromoacetophenone75
4-trifluoromethylacetophenone4-trifluoromethyl-α-bromoacetophenone73
This table presents the yield of α-bromoacetophenone derivatives when reacted with this compound perbromide in acetic acid at 90°C for 3 hours. nih.gov

Beyond its role in bromination, pyridinium bromide derivatives are being explored for other advanced applications. For instance, they are investigated as corrosion inhibitors for mild steel in industrial settings. mdpi.com High-pressure and high-temperature studies on 4,4′-bithis compound have revealed pressure-preferred symmetric chemical reactions, leading to the formation of new bipyridinium salts, which showcases the compound's reactivity under non-classical conditions. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN B092131 Pyridine hydrobromide CAS No. 18820-82-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFCIBZLAVOLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-86-1 (Parent)
Record name Pyridine, hydrobromide (1:1)
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DSSTOX Substance ID

DTXSID8066422
Record name Pyridine hydrobromide
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Molecular Weight

160.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18820-82-1
Record name Pyridine, hydrobromide (1:1)
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Record name Pyridine, hydrobromide (1:1)
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Record name Pyridine, hydrobromide (1:1)
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Record name Pyridine hydrobromide
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Record name Pyridinium bromide
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Synthesis and Derivatization Strategies of Pyridine Hydrobromide

Conventional Synthetic Routes for Pyridine (B92270) Hydrobromide

The most fundamental method for synthesizing pyridine hydrobromide involves the direct reaction of its constituent acid and base.

Reaction of Pyridine with Hydrogen Bromide

The synthesis of this compound is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the pyridine molecule attacks the electrophilic hydrogen of hydrogen bromide. ontosight.ai This nucleophilic substitution reaction results in the formation of the pyridinium (B92312) cation and the bromide anion, which together form the salt, pyridinium bromide. ontosight.ai

This reaction can be carried out by treating pure pyridine with hydrobromic acid. scispace.com The resulting salt can then be crystallized. Another approach involves bubbling hydrogen bromide gas through a solution of pyridine, often cooled with an ice and salt mixture, to yield fine, white crystals of this compound. scispace.com These crystals can then be purified by recrystallization from a suitable solvent like alcohol. scispace.com

The reaction is an example of an electrophilic aromatic substitution where hydrogen bromide acts as the electrophile. ontosight.ai The resulting pyridinium bromide is a valuable reagent in its own right, often used to introduce a bromine substituent into the pyridine ring, which can then be further functionalized. ontosight.ai

Purification and Characterization of Synthesized this compound

Following synthesis, this compound typically exists as a white to light yellow crystalline powder. organicintermediate.com Purification is crucial to remove any unreacted starting materials or byproducts. A common method for purification is recrystallization. For instance, crude this compound can be recrystallized from hot methanol (B129727) to yield a uniform red powder. scispace.com Another technique involves washing the precipitated product with a solvent like ether and then air-drying it. prepchem.com

The purity of the synthesized compound can be assessed through various analytical techniques. The melting point is a key physical property used for identification and purity assessment, with a reported melting point of approximately 200-204°C (with decomposition). organicintermediate.comsigmaaldrich.com Spectroscopic methods are also vital for characterization. Techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized pyridinium-based compounds. ppaspk.org

For instance, in the synthesis of N-(n-octadecyl)-2-methylpyridinium bromide, the final product was characterized by FT-IR and NMR spectroscopy. ppaspk.org The solubility of this compound is another important characteristic; it is soluble in water and polar organic solvents like methanol and ethanol, but not in nonpolar organic solvents. organicintermediate.com

Synthesis of Substituted Pyridinium Bromide Derivatives

This compound serves as a foundational molecule for the synthesis of a wide array of substituted pyridinium bromide derivatives with diverse applications.

Methods for Introducing Substituents onto the Pyridine Ring

Several strategies exist for introducing substituents onto the pyridine ring, leading to a variety of functionalized pyridinium bromides. One common approach is the N-alkylation of pyridine or substituted pyridines with alkyl halides. ppaspk.orgallresearchjournal.com For example, N-alkyl pyridinium compounds can be prepared by reacting pyridine with an alkyl halide. allresearchjournal.com

Another method involves the bromine-magnesium exchange reaction on bromopyridines, which allows for the synthesis of various functionalized pyridines. researchgate.net This can be followed by a second exchange step to create difunctionalized pyridines. researchgate.net

Furthermore, N-acylation of pyridines with acid chlorides or alkyl chloroformates creates activated pyridinium salts. uiowa.edu These salts are susceptible to regioselective nucleophilic addition at the C2/6 and C4 positions, allowing for the introduction of various functional groups. uiowa.edu Hard nucleophiles tend to add at the 1,2-position, while softer nucleophiles favor 1,4-addition. uiowa.edu

A photochemical, photocatalyst-free cross-coupling reaction between N-amidopyridinium salts and alkyl bromides provides a method for C4-alkylation of pyridines. organic-chemistry.org This reaction is driven by the formation of an electron donor-acceptor (EDA) complex. organic-chemistry.org

The synthesis of α-bromo-4-acetylthis compound can be achieved by reacting 4-acetylpyridine (B144475) with pyridinium bromide perbromide in glacial acetic acid and hydrobromic acid. prepchem.com

Starting MaterialReagent(s)Product
PyridineAlkyl halideN-alkyl pyridinium bromide allresearchjournal.com
BromopyridinesiPrMgClFunctionalized pyridines researchgate.net
PyridineAcid chloride/Alkyl chloroformateN-acylated pyridinium salts uiowa.edu
N-amidopyridinium saltsAlkyl bromides (photochemical)C4-alkylated pyridines organic-chemistry.org
4-acetylpyridinePyridinium bromide perbromide, HBrα-bromo-4-acetylthis compound prepchem.com

Synthesis of Dimeric Pyridinium Bromide Analogues

Dimeric pyridinium bromides, which consist of two pyridinium units connected by a linker, have been synthesized through both conventional and greener methods. nih.govacs.org

The conventional synthesis involves the reaction of a dihaloalkane, such as 1,5-dibromopentane (B145557) or m-xylene (B151644) dibromide, with a substituted pyridine, like 2-aminopyridine (B139424) or N,N-dimethyl-4-aminopyridine. nih.govacs.org This quaternization reaction is typically carried out in a solvent like dry acetonitrile (B52724) under refluxing conditions for 1-2 hours, resulting in the precipitation of the dimeric substituted pyridinium bromide. nih.gov

A more environmentally friendly, solvent-free approach involves mixing the substituted pyridine and dihaloalkane with silica (B1680970) gel and grinding them together. nih.govacs.org The mixture is then heated in a muffle furnace. nih.gov This solid-phase method is noted to be superior due to its non-toxic nature, simpler procedure, and significantly shorter reaction times. nih.govresearchgate.net For instance, the reaction of m-xylene dibromide with 2-aminopyridine or N,N-dimethyl-4-aminopyridine at room temperature with stirring for a short period (10-18 minutes) can afford a high yield (92%) of the dimeric product. nih.gov

The synthesized dimeric compounds are thoroughly characterized using spectral and analytical data. nih.govacs.org

Synthesis MethodReactantsConditionsYield
Conventional1,5-Dibromopentane, 2-aminopyridine/N,N-dimethyl-4-aminopyridineDry CH3CN, reflux, 1-2 h-
Greener (Solvent-free)m-xylene dibromide, 2-aminopyridine/N,N-dimethyl-4-aminopyridineSilica gel, room temperature, 10-18 min92% nih.gov

Preparation of Pyridinium Bromide Mono-cationic Surfactants

Pyridinium bromide mono-cationic surfactants are a class of amphiphilic molecules possessing a hydrophilic pyridinium head group and a hydrophobic alkyl tail. Their synthesis typically involves the quaternization of a pyridine derivative with a long-chain alkyl halide. ppaspk.orgnih.gov

For example, two new cationic surfactants, N-(n-octadecyl)-2-methylpyridinium bromide and N-(n-octadecyl)-3-methylpyridinium bromide, were synthesized by reacting 2-methylpyridine (B31789) and 3-methylpyridine, respectively, with 1-bromooctadecane (B154017) in dry toluene. ppaspk.org Similarly, n-hexadecyl-3-methylpyridinium bromide and n-heptadecyl-3-methylpyridinium bromide have been prepared. nih.gov

These synthesized surfactants are characterized using various spectroscopic techniques, including FT-IR and NMR. ppaspk.orgnih.gov A key property of these surfactants is their critical micelle concentration (CMC), which is the concentration at which they begin to form micelles in solution. The CMC values for these compounds are often very low, indicating their effectiveness as surface-active agents. ppaspk.org For instance, the synthesized N-(n-octadecyl)-2-methylpyridinium bromide and N-(n-octadecyl)-3-methylpyridinium bromide exhibited CMC values in the range of 0.111 mM to 0.125 mM. ppaspk.org

Pyridine DerivativeAlkyl HalideSurfactant Product
2-methylpyridine1-bromooctadecaneN-(n-octadecyl)-2-methylpyridinium bromide ppaspk.org
3-methylpyridine1-bromooctadecaneN-(n-octadecyl)-3-methylpyridinium bromide ppaspk.org
3-methylpyridinen-hexadecyl bromiden-hexadecyl-3-methylpyridinium bromide nih.gov
3-methylpyridinen-heptadecyl bromiden-heptadecyl-3-methylpyridinium bromide nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a central focus of modern chemistry. In the context of producing this compound and related pyridinium compounds, green chemistry principles are being actively applied to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. Key strategies include the adoption of solvent-free reaction conditions and the development of recyclable reagents and catalysts.

Solvent-Free Synthetic Methodologies for Pyridinium Compounds

Traditional methods for synthesizing pyridinium salts often rely on volatile and toxic organic solvents. Eliminating these solvents is a significant step towards a greener process. Solvent-free approaches, such as mechanochemistry (grinding) and microwave-assisted synthesis, have emerged as powerful alternatives. acs.orgnih.gov These methods not only reduce environmental impact but also frequently offer benefits like shorter reaction times, higher yields, and simplified product purification. nih.gov

Mechanochemical synthesis involves the grinding of solid reactants, sometimes with a catalytic amount of a benign liquid or a solid support like silica gel, to initiate a chemical reaction. srce.hr For instance, pyridinium quaternary salts have been efficiently prepared by simply grinding pyridoxal (B1214274) oxime and substituted phenacyl bromides together in a mortar and pestle. srce.hr This technique avoids the use of bulk solvents, thereby decreasing waste and potential exposure to hazardous materials. srce.hr

Microwave-assisted organic synthesis (MAOS) is another prominent solvent-free technique. nih.gov By directly heating the reactants with microwave irradiation, this method can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. researchgate.net A comparative study on the synthesis of amide-based pyridinium bromides showed that microwave-assisted solvent-free reactions led to a significant reduction in reaction time (up to 20-fold) and increased yields, while achieving 100% atom economy and generating no environmental waste. nih.gov

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of Amide-Based Pyridinium Bromides

Method Reaction Time Yield Solvent Environmental Waste
Conventional Heating Several hours Moderate Organic Solvents Generated
Microwave-Assisted (Solvent-Free) Minutes High None None

This table is based on findings from a comparative analysis of synthetic methods. nih.gov

Utilization of Recyclable Reagents

The ability to recover and reuse reagents and catalysts is a cornerstone of green chemistry, aligning with the principles of atom economy and waste reduction. In the synthesis of pyridinium compounds, significant progress has been made in developing recyclable catalytic systems.

One straightforward approach involves the use of recyclable solid supports. In the mechanochemical synthesis of pyridinium salts, silica gel can be used as a grinding assistant. After the reaction, the product is extracted, and the environmentally benign silica gel can be recovered and reused. srce.hr

Transition metal catalysts, which are often expensive and toxic, are prime candidates for recycling. For example, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) has been employed as a recyclable catalyst for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines. tandfonline.com Studies have shown this catalyst can be reused for several consecutive runs without a significant drop in its efficacy. tandfonline.com Similarly, a catalytic system composed of nanopalladium(0) stabilized by a pyridinium salt of iron bis(dicarbollide) has been shown to be efficient, robust, and recyclable for the oxidation of alcohols. nih.gov

Polymer-supported reagents represent another effective strategy. These reagents combine the desired chemical reactivity with the ease of handling and separation characteristic of solid-phase synthesis. Poly(vinylpyridinium dichromate) has been developed as an inexpensive and recyclable polymeric oxidizing agent. acs.org Another innovative example is a solid pyridinium salt-supported [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) reagent, which can be regenerated and reused multiple times for tosyloxylation reactions without losing its reactivity. oup.com

Table 2: Recyclability of Catalysts in Pyridine Derivative Synthesis

Catalyst/Reagent Synthesis Type Number of Recycles Efficacy
CoCl₂·6H₂O 2,4,6-Triarylpyridine Synthesis 4 consecutive runs Maintained
Pyridinium Salt-Supported HTIB Tosyloxylation of Phenols 3 times No loss of reactivity
4-(N,N-Dimethylamino)pyridinium Acetate 1H-Tetrazole Synthesis 6 consecutive runs No appreciable loss in activity

Data compiled from studies on recyclable catalysts. tandfonline.comoup.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for investigating the structure and environment of Pyridine (B92270) hydrobromide in solution.

Proton Chemical Shifts in Pyridine Hydrobromide and Derivatives

The formation of a pyridinium (B92312) salt, such as this compound, from pyridine results in a downfield shift for all protons in the ¹H NMR spectrum. This is due to the decreased electron density on the carbon atoms of the ring, a consequence of the positive charge on the nitrogen atom. pw.edu.pl The chemical shifts of the protons on the pyridine ring are sensitive to their position relative to the nitrogen atom. Generally, the α-protons (adjacent to the nitrogen) are shifted further downfield than the β- and γ-protons. pw.edu.pl

For this compound specifically, the ¹H NMR spectrum in DMSO-d6 shows distinct peaks corresponding to the different protons on the pyridinium ring. chemicalbook.com The chemical shifts for various pyridinium salts, including those with a bromide counterion, have been reported in different solvents. For instance, in a study of 4-methyl-1-(4-phenoxybutyl)pyridin-1-ium salts in D₂O, the ortho-pyridinium protons (Hα) and meta-pyridinium protons (Hβ) show distinct chemical shifts. nih.govresearchgate.net

Interactive Table: ¹H NMR Chemical Shifts (ppm) for Pyridinium Protons in a Series of Ionic Liquids in D₂O. nih.govresearchgate.net

CompoundHα (ortho)Hβ (meta)
4-methyl-1-(4-phenoxybutyl)pyridin-1-ium bromide8.858.05
4-methyl-1-(4-phenoxybutyl)pyridin-1-ium chloride8.908.10
4-methyl-1-(4-phenoxybutyl)pyridin-1-ium iodide8.758.00
4-methyl-1-(3-phenoxypropyl)pyridinium bromide8.808.02

Note: The table is interactive. You can sort the data by clicking on the column headers.

Influence of Counterions and Solvent on NMR Spectra

The nature of the counterion and the solvent significantly influences the chemical shifts observed in the NMR spectra of pyridinium salts.

Counterion Effects: The bromide anion can interact with the pyridinium cation, affecting the electron density and thus the chemical shifts of the ring protons. nih.goviucr.org Studies on a series of pyridinium salts with different counterions (Br⁻, NO₃⁻, BF₄⁻, PF₆⁻) have shown that the chemical shifts of the protons nearest to the nitrogen atom decrease in the order: Br⁻ > NO₃⁻ > BF₄⁻ > PF₆⁻. doi.org This indicates a stronger interaction or influence of the bromide ion compared to the others, leading to a greater downfield shift. For example, in one study, the chemical shift for the pyridinium protons near the nitrogen was observed at δ = 9.19 ppm for the bromide salt, while it was shifted upfield to 8.48 ppm for the PF₆⁻ salt. doi.org The interaction between the counterion and the C-H bonds of the pyridinium ring, specifically the ortho-protons, is a key factor in these observed shifts. nih.goviucr.org

Solvent Effects: The polarity of the solvent plays a crucial role in the NMR spectra of pyridinium salts. researchgate.net Generally, interactions between the positively charged pyridinium ring and the solvent decrease as the solvent polarity increases. researchgate.net In a study of 1-ethyl-4-carbomethoxypyridinium iodide, it was found that the chemical shifts of the ring protons were sensitive to the dielectric constant of the solvent. researchgate.net Similarly, the ¹³C NMR chemical shifts of pyridine are also solvent-dependent, with different solvents causing shifts of varying sign and magnitude for the α, β, and γ carbon atoms. cdnsciencepub.comresearchgate.net For instance, in hydrobromic acid, the γ-carbon of pyridine experiences a significant downfield shift. cdnsciencepub.com The choice of solvent can be critical, as solvent effects can lead to the misassignment of resonances if not carefully considered. cdnsciencepub.comcdnsciencepub.com

Application of NMR in Structure Elucidation of Pyridinium Alkaloids

NMR spectroscopy is an indispensable technique for the structural elucidation of natural products, including pyridinium alkaloids. The detailed analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques like COSY, HMQC, and HMBC, allows for the complete assignment of proton and carbon signals and the determination of the compound's connectivity and stereochemistry. researchgate.net

While specific examples for pyridinium alkaloids containing a hydrobromide salt were not detailed in the provided search results, the general principles of using NMR for structure elucidation apply. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provide crucial information about the molecular framework. For instance, the downfield shift of protons in pyridinium compounds helps to identify the presence of the positively charged nitrogen ring. pw.edu.pl The specific shifts and coupling patterns can then be used to determine the substitution pattern on the pyridine ring and the nature of any attached side chains, which is fundamental in identifying the exact structure of a novel pyridinium alkaloid.

X-ray Diffraction Analysis of Pyridinium Bromide Crystal Structures

X-ray diffraction provides precise information about the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Structure and Hydrogen Bonding

Single-crystal X-ray diffraction studies have been used to determine the molecular structure of various pyridinium bromide salts. nih.goviucr.orgiucr.orgiucr.orgiucr.org In the crystal structure of 3,4-dimethylpyridine (B51791) hydrobromide, the protonated nitrogen atom forms a hydrogen bond with the bromide ion. iucr.org Similarly, in 4-amino-1-(4-methylbenzyl)pyridinium bromide, the anions and cations are connected by N-H···Br hydrogen bonds. iucr.orgnih.gov

In the structure of N-(4-carboxybenzyl)pyridinium bromide, a notable feature is the hydrogen bonding interaction between the carboxylic acid group and the bromide anion, with an O-H···Br distance of 2.28(12) Å and an O···Br distance of 3.199 Å. nsf.gov This interaction is preferred over the typical intermolecular hydrogen bonding between carboxylic acid groups. nsf.gov The presence of C-H···Br hydrogen bonds is also a common feature in the crystal structures of pyridinium bromides, linking the cations and anions into larger networks. nih.goviucr.orgiucr.orgnih.gov

Interactive Table: Selected Hydrogen Bond Distances (Å) in Pyridinium Bromide Derivatives.

CompoundInteractionDistance (Å)Reference
4-methyl-1-(3-phenoxypropyl)pyridinium bromideC—H⋯Br2.89 researchgate.net
4-amino-1-(4-methylbenzyl)pyridinium bromideN—H⋯Br- iucr.orgnih.gov
N-(4-carboxybenzyl)pyridinium bromideO—H⋯Br2.28(12) nsf.gov
3,4-Dimethylthis compoundN—H⋯Br- iucr.org

Analysis of Intermolecular Interactions within Crystal Packing

In the crystal structure of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, the cations stack along the b-axis, and these stacks are linked by C-H···Br interactions and offset π-π interactions between the pyridinium and phenyl rings, with intercentroid distances of 3.5733 (19) Å and 3.8457 (19) Å. nih.goviucr.orgresearchgate.netresearchgate.netuea.ac.uk These interactions result in the formation of slabs parallel to the ab plane. nih.goviucr.orgresearchgate.net Similarly, in 2,6-bis-(2-hydroxy-5-methyl-phenyl)-4-phenyl-pyridinium bromide, adjacent units are linked by π-π stacking interactions between the pyridine ring and a benzene (B151609) ring, with ring-centroid separations of 3.525 (3) and 3.668 (3) Å. nih.goviucr.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystals. For 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate, this analysis revealed significant contributions from H···H and C···H/H···C short contacts to the total Hirshfeld surfaces of the cations, in addition to N-H···Br and C-H···π interactions. iucr.orgiucr.org The bromide anion's role in directing the crystal packing through these various non-covalent interactions is a recurring theme in the solid-state structures of these compounds. rsc.orgresearchgate.net

Rotational Spectroscopy for Gas-Phase Complex Characterization

Rotational spectroscopy is a powerful tool for the precise determination of the geometric structure of molecules in the gas phase. This technique has been applied to the pyridine-HBr complex to understand the nature of the hydrogen bond and the subtle structural changes upon complex formation.

The rotational spectrum of the pyridine-HBr dimer has been analyzed to yield precise rotational and centrifugal distortion constants. For the most abundant isotopic species, C5H5N···H79Br, the rotational constants (B and C) and the centrifugal distortion constants (ΔJ and ΔJK) have been determined with high accuracy. These constants provide fundamental information about the moments of inertia of the complex.

Analysis of the rotational constants for various isotopic combinations of the pyridine-HBr dimer has allowed for the elucidation of its molecular geometry. The complex is found to have Cs symmetry, with the HBr molecule lying on the symmetry plane of the pyridine ring and forming a linear hydrogen bond to the nitrogen atom. The N···Br distance has been determined to be 3.12 Å. The hydrogen atom in the hydrogen bond is located approximately 1.25 Å from the nitrogen atom and 1.87 Å from the bromine atom.

The nuclear quadrupole coupling constants for the 14N and bromine (79Br and 81Br) nuclei provide detailed information about the electronic environment around these atoms. The bromine quadrupole coupling constant (eQq) in the complex is significantly different from that of free HBr, which indicates a substantial redistribution of electric charge upon the formation of the hydrogen bond. The observed values are consistent with a significant degree of ionic character in the hydrogen bond, suggesting a partial proton transfer from bromine to the nitrogen atom of the pyridine ring.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy probes the vibrational modes of molecules and is particularly sensitive to the formation of hydrogen bonds.

The infrared spectrum of this compound shows characteristic shifts in the vibrational frequencies of the pyridine ring and a prominent new band associated with the N-H stretching vibration. The correlation between theoretically calculated and experimentally observed IR frequencies provides a deeper understanding of the vibrational dynamics of the molecule. For instance, in metal complexes with pyridinium ylides, modifications in the position and intensity of the characteristic ligand bands in the IR spectrum indicate the formation of metal-ligand bonds. srce.hr New absorption bands in the 500–400 cm⁻¹ range are often attributed to the newly formed metal-oxygen and metal-nitrogen bonds. srce.hr

Analysis of Vibrational Modes and Functional Groups

The vibrational characteristics of this compound have been extensively investigated using infrared (IR) and Raman spectroscopy. These analytical techniques provide detailed insights into the molecular structure, revealing the frequencies associated with the stretching and bending of specific bonds within the molecule. The resulting spectra are primarily characterized by the vibrational modes of the pyridinium cation (C₅H₅NH⁺), with distinct influences from the bromide anion through hydrogen bonding.

Research Findings

Spectroscopic studies of this compound and related pyridinium salts have established a comprehensive assignment of the observed vibrational bands. cdnsciencepub.comcdnsciencepub.com The pyridinium cation is isoelectronic with the benzene molecule, and as a result, the assignment of its vibrational modes is often made by comparison to benzene, using the established Wilson notation system. mdpi.comresearchgate.net However, the symmetry of the pyridinium cation is C₂ᵥ, which is lower than the D₆ₕ symmetry of benzene. This reduction in symmetry means that many more vibrational modes become active in both IR and Raman spectra for the pyridinium ion compared to benzene. cdnsciencepub.com

A pivotal feature in the vibrational spectrum of this compound is the N-H group. The N-H stretching vibration is highly sensitive to its environment, particularly the hydrogen bond formed between the pyridinium cation and the bromide anion. cdnsciencepub.comcdnsciencepub.com This interaction results in a notable shift in the frequency of the N-H stretching band, which typically appears as a broad and intense absorption in the IR spectrum. cdnsciencepub.com Studies comparing different pyridinium halides show that the frequency of this N-H stretching vibration varies systematically depending on the nature of the anion it is bonded to. cdnsciencepub.comcdnsciencepub.com

The primary functional groups and their associated vibrations are:

N-H Group: The protonation of the pyridine nitrogen creates the N⁺-H group. Its stretching vibration (νN-H) is a prominent and well-studied feature. researchgate.net In addition to the stretching mode, the N-H in-plane and out-of-plane deformation (bending) vibrations are also identified in the spectra. The in-plane bending modes show little variation with the anion, whereas the out-of-plane bending vibrations can be affected by other factors in the crystal lattice. cdnsciencepub.comcdnsciencepub.com

C-H Group: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed at frequencies above 3000 cm⁻¹. cdnsciencepub.com

Pyridinium Ring: The vibrations of the aromatic ring itself, including C=C and C=N stretching, as well as in-plane and out-of-plane ring deformation modes, constitute a significant portion of the fingerprint region of the spectrum. researchgate.net Research has identified specific vibrational bands that are sensitive to the crystalline environment, showing shifts when comparing the pyridinium cation in a simple salt like this compound versus a more complex structure like a perovskite. mdpi.com

Vibrational Mode Assignments

Detailed assignments of the vibrational modes for the pyridinium cation in pyridinium bromide (PyHBr) have been determined through a combination of experimental measurements (IR and Raman) and theoretical modeling, such as Density Functional Theory (DFT) calculations. mdpi.com The table below presents a selection of these assigned modes.

Vibrational Mode (Wilson Notation)AssignmentExperimental IR Frequency (cm⁻¹) in PyHBr mdpi.comExperimental Raman Frequency (cm⁻¹) in PyHBr mdpi.com
ν₂₀ₐ'C-H stretch31423144
ν₂'C-H stretch30863090
ν₁₃'C-H stretch30483050
ν₈ₐ'Ring stretch16311633
ν₈ᵦ'Ring stretch16061608
ν₁₉ₐ'Ring stretch15301532
ν₃'In-plane C-H bend13261328
ν₁₄'Ring stretch12421244
ν₁'Ring breathing10101012
ν₁₇ₐ'Out-of-plane C-H bend934-
ν₄'Out-of-plane ring bend745-
ν₆ₐ'In-plane ring bend670672

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of many-body systems, including molecules. It is used to predict a wide range of properties of pyridine (B92270) and its derivatives. researchgate.netresearchgate.netnih.govscirp.org

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms. researchgate.netnih.gov For pyridine hydrobromide, this involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Quantum chemical calculations, often initiated from experimental data such as crystal structures, are performed using functionals like B3LYP with a suitable basis set, such as 6-31+g(d). rsc.org The process can also account for solvent effects through models like the Polarized Continuum Model (PCM) to better simulate experimental conditions. rsc.org

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify intermediates and transition states. For reactions involving pyridine derivatives, DFT calculations can determine the energy barriers for various steps. For example, in the hydroboration of pyridines catalyzed by magnesium-hydrogen species, DFT calculations at the B3-LYP level have been used to identify the transition state for the insertion of the C=N double bond into the Mg-H bond. frontiersin.org Similarly, in other reactions, transition states are located using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method. kau.edu.sa These studies provide insights into the favorability of different reaction pathways. frontiersin.orgmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. tandfonline.commdpi.com DFT calculations provide the energies and spatial distributions of these orbitals. tandfonline.commdpi.comscirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. tandfonline.com The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. scirp.org

Molecular electrostatic potential (MEP) maps are another valuable tool derived from DFT calculations. researchgate.netrsc.orgtandfonline.commdpi.com These maps visualize the electron density distribution, with red areas indicating electron-rich regions (nucleophilic sites) and blue areas representing electron-deficient regions (electrophilic sites). tandfonline.commdpi.com For pyridinium (B92312) compounds, MEP maps often show a significant positive potential around the pyridinium cation and a negative charge localized around the halide anion. rsc.orgtandfonline.com

Ab Initio Calculations and Quantum Chemical Studies

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. These calculations, while often more computationally intensive than DFT, can provide highly accurate results.

Ab initio calculations, such as those at the MP2/6-31G(d,p) level, have been employed to study complexes of pyridine with molecules like hydrogen bromide. aip.org These studies involve energy minimization to find the most stable geometry of the complex. For the pyridine-HBr complex, calculations have shown that the complex is stabilized by a proton-shared hydrogen bond, with the HBr molecule lying along the C2 axis of pyridine. aip.orgnih.gov The calculated geometries are often in good agreement with experimental data from techniques like rotational spectroscopy. aip.org

Theoretical calculations are crucial for characterizing the nature of the interaction in complexes like this compound. By comparing the calculated properties of the complex with those of limiting models—a purely hydrogen-bonded species (pyridine···HBr) and a pure ion-pair (pyridinium+Br−)—researchers can estimate the degree of proton transfer. For the pyridine-HBr complex, ab initio calculations have indicated a significant contribution from the ionic structure, suggesting a substantial degree of proton transfer from HBr to the nitrogen atom of pyridine. aip.org This finding is supported by the analysis of nuclear quadrupole coupling constants and intermolecular force constants determined from experimental data. aip.org Studies on related systems, like pyridine-HCl, have also utilized ab initio methods to explore the potential energy surface and the effects of the environment on the hydrogen bond and the extent of proton transfer. rsc.org

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that calculates the interaction energy between molecules directly, avoiding the basis set superposition error inherent in supermolecular approaches. wikipedia.org It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction, and dispersion. wikipedia.orgnih.gov This provides deep insight into the nature of the non-covalent interactions.

In studies of pyridine interacting with various hydrides, including hydrogen halides, SAPT has been instrumental. researchgate.net The analysis of interaction energy components reveals that for σN-type hydrogen-bonded complexes, which is the favored interaction for pyridine with molecules like HF and HCl, the electrostatic component is predominant. researchgate.net This is in contrast to π-type complexes where dispersion and electrostatic interactions both play a significant role. researchgate.net

The SAPT0 level of theory, which neglects intramolecular correlation effects, provides a good starting point for these analyses. wikipedia.org It captures the classical electrostatic interaction and exchange repulsion at the first order, while second-order terms account for induction and dispersion. wikipedia.org For more accurate results, higher-level SAPT methods, such as DFT-SAPT which incorporates density functional theory, can be employed to account for electron correlation effects within the monomers. nih.gov

A systematic analysis of SAPT performance has shown that SAPT0/aug-cc-pVDZ is an economical and reliable level of theory for many applications. chemrxiv.org For quantitative accuracy of interaction energy components, SAPT2+(3)δMP2/aug-cc-pVTZ is the preferred, albeit more computationally expensive, choice. chemrxiv.org

Table 1: Key Components of SAPT Interaction Energy
Component Description Nature of Force
Electrostatics (Eels)The classical Coulombic interaction between the static charge distributions of the two molecules.Attractive or Repulsive
Exchange (Eexch)Arises from the Pauli exclusion principle, preventing electrons of one molecule from occupying the space of the other.Repulsive
Induction (Eind)The distortion of the electron cloud of one molecule by the static electric field of the other.Attractive
Dispersion (Edisp)Arises from the correlated fluctuations of electrons in the interacting molecules (van der Waals forces).Attractive

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the system's evolution, revealing information about its structural dynamics and thermodynamic properties.

MD simulations have been effectively used to understand how modifications to the chemical structure of pyridine-based compounds influence their behavior and properties. For instance, in the context of drug design, MD simulations of pyridine-based protein kinase C (PKC) agonists have shown that even small structural changes, such as replacing a phenyl core with a pyrimidine (B1678525), can significantly alter the molecule's orientation within a lipid bilayer due to the formation of intramolecular hydrogen bonds. nih.govacs.org

These simulations can predict how a molecule will orient itself at interfaces, such as a lipid-water interface, which is crucial for its biological activity. nih.govacs.org Visual analysis of simulation trajectories can reveal key behaviors, such as the formation and disassembly of transient ligand clusters. nih.govacs.org While these simulations provide valuable qualitative insights, obtaining sufficient data to quantify the prevalence of such phenomena can be challenging. nih.govacs.org

Furthermore, reactive force field (ReaxFF) MD simulations have been employed to study the combustion of pyridine, a model for nitrogen-containing compounds in fossil fuels. ucl.ac.uk These simulations can track the formation of various products like NO, NO2, N2, CO, and CO2 under different conditions, providing insights into the reaction mechanisms at an atomic level. ucl.ac.uk

Table 2: Applications of MD Simulations for Pyridine Derivatives
Application Area Insights Gained Simulation Type
Drug DesignUnderstanding ligand orientation and binding at protein-membrane interfaces. nih.govacs.orgClassical MD
Materials SciencePredicting the effect of structural modifications on molecular behavior in different environments. nih.govClassical MD
Combustion ChemistryElucidating reaction pathways and product formation during the oxidation of pyridine. ucl.ac.ukReactive Force Field (ReaxFF) MD

Studies on Proton Transfer Mechanisms

Proton transfer is a fundamental chemical reaction that plays a critical role in a vast array of chemical and biological processes. Theoretical studies on pyridine-containing systems have provided significant insights into the mechanisms governing proton transfer.

The competition between intramolecular and intermolecular proton transfer is a key area of investigation. In systems where a proton can be transferred within the same molecule (intramolecular) or to a separate molecule (intermolecular), the preferred pathway is dictated by factors such as molecular geometry, the nature of the solvent, and the presence of catalysts.

Theoretical calculations on 2-hydroxy pyridine, for example, have shown that intramolecular proton transfer has a significantly higher activation energy compared to intermolecular pathways that are assisted by other molecules like water or another pyridine molecule. pku.edu.cn This suggests that in many cases, intermolecular proton transfer is the more favorable route. pku.edu.cn Studies on phosphonium-borohydride systems have also computationally explored the thermodynamics of intramolecular versus intermolecular hydrogen, hydride, and proton transfer, finding that connecting the active centers can make proton loss less favorable. rsc.org Research has also demonstrated the ability to control whether a proton is delivered intramolecularly or intermolecularly by using specific chemical groups, such as the 2-pyridyl group. nih.gov

The presence of water or other proton-donating/accepting molecules can dramatically facilitate proton transfer. In what is known as water-assisted proton transfer, water molecules act as a bridge, lowering the energy barrier for the proton to move from a donor to an acceptor site. nih.govnih.govbiorxiv.org Computational studies have shown that for systems like 2-hydroxy pyridine, the activation energy for proton transfer is significantly reduced in the presence of a water molecule. pku.edu.cn

Similarly, self-assisted proton transfer can occur in concentrated solutions or in dimers, where one molecule assists the proton transfer in another. For the 2-hydroxy pyridine/2(1H)-pyridone system, the formation of a dimer leads to a double-proton transfer with a very low activation energy. pku.edu.cn DFT studies on 2-pyridineselenol and its derivatives show that the intramolecular proton transfer barrier decreases as the number of assisting ammonia (B1221849) or water molecules increases. researchgate.net In some cases, proton transfer is only observed experimentally when a sufficient number of water molecules are present to stabilize the resulting ion. researchgate.net

Table 3: Calculated Activation Energies for Proton Transfer in 2-hydroxy Pyridine
Reaction Pathway Activation Energy (kJ/mol) Reference
Intramolecular Proton Transfer137.2 pku.edu.cn
Water-Assisted Intermolecular Transfer38.7 pku.edu.cn
Double-Proton Transfer in Dimer2.6 pku.edu.cn
Intermolecular Proton Transfer (Hy-Py Complex)17.3 pku.edu.cn

Data from B3LYP/6-31G(d) level calculations.

Hydrogen bonding is central to the mechanism of proton transfer. The formation of a hydrogen bond between the proton donor and acceptor is the initial step in the process. The strength of this hydrogen bond can significantly influence the ease of proton transfer.

In pyridine-acid complexes, the formation of strong N–H+⋯O− and O–H⋯O hydrogen bonds is crucial for facilitating proton transfer. researchgate.netrsc.org The polarity of the solvent can also play a role; more polar solvents can stabilize the protonated form of the complex, favoring proton transfer. researchgate.netrsc.org Furthermore, the aggregation of molecules can promote proton transfer, as seen in the case of 4-cyanopyridine (B195900) and trichloroacetic acid, where the formation of 1:2 aggregates enhances the process. researchgate.netrsc.org Theoretical studies on fluoropyridine-HBr complexes have also highlighted the importance of hydrogen bond strength, which is influenced by substituents on the pyridine ring. wisconsin.edu The presence of covalently attached bases in metal-hydride complexes can facilitate proton transfer through the formation of intramolecular hydrogen bonds, accelerating the reaction by several orders of magnitude compared to intermolecular systems. diva-portal.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Theoretical studies, often employing methods like the equation-of-motion, are used to map out potential energy surfaces for PCET in clusters involving pyridine and water, such as [pyridine·(H₂O)n]⁻. These studies reveal avoided crossings between different electronic states, indicating the mixing of valence-type structures and the potential for sampling multiple geometries even at the zero-point vibrational level. osti.gov

The mechanism of PCET can be tuned by several factors, including the driving forces for electron transfer (ΔG⁰ET) and proton transfer (ΔG⁰PT), steric hindrance, and isotopic substitution. Mechanistic zone diagrams can be constructed to visualize the dominant PCET mechanism (concerted vs. stepwise) as a function of these driving forces. For instance, in the oxidation of phenols by ruthenium complexes in the presence of pyridine bases, sterically hindered pyridines can lead to a larger reorganization energy for concerted PCET, favoring a stepwise electron-first mechanism. rsc.org

The nature of the proton acceptor is critical. Comparing the reorganization energies and pre-exponential factors for different proton acceptors like hydrogen phosphate (B84403), water, and pyridine suggests that with pyridine, the proton charge is delocalized over a primary shell of water molecules strongly bound to the pyridinium cation. rsc.org

Ion-Pairing Interactions and Their Role in Chemical Processes

Ion-pairing interactions, the electrostatic attraction between oppositely charged ions, are pivotal in controlling the selectivity and outcome of chemical reactions involving pyridinium salts. These interactions can significantly influence the structure and reactivity of the participating species.

Parameter Value Method
N-H distance1.137(2) ÅRotational Spectroscopy
H-Br distance1.8063 ÅAb initio calculation
Intermolecular force constant (kσ)57.8(16) N m⁻¹Centrifugal distortion constants
Table 1: Spectroscopic and Geometric Properties of the Pyridine-HBr Complex. aip.org

Influence of Counterions on Electronic Structure and Reactivity

The counterion in a pyridinium salt can significantly influence the electronic structure and reactivity of the pyridinium cation. The presence of the counterion can reduce the polarization of the π-electron cloud in the pyridinium ion compared to the isolated cation. cdnsciencepub.com This effect is crucial for accurately predicting experimental observations like proton NMR shifts. cdnsciencepub.com

The nature of the counterion also affects the efficiency of pyridinium salts in processes like destabilizing model membranes. Studies have shown that the biological activity of certain cationic surfactants with a pyridinium headgroup is dependent on the counterion. For instance, in erythrocyte and planar lipid membrane experiments, the highest efficiency in membrane destabilization was observed with the bromide (Br⁻) counterion. nih.gov This influence is attributed to factors like the mobility and hydrated radii of the anions, which can modify the surface potential of the membranes and lead to differentiated interactions. nih.gov Furthermore, whether the anions are classified as water-structure-making (kosmotropes) or -breaking (chaotropes) also plays a role. nih.gov

In the context of enantioselective synthesis, the choice of counterion for a pyridinium salt can impact the enantioselectivity of a reaction. For example, in the organocatalytic dearomatization of pyridines, coordinating counterions like bromide or chloride led to higher enantiomeric excess in the product compared to non-coordinating anions like tetrafluoroborate (B81430) or hexafluorophosphate. nih.gov This suggests a direct role of the counterion in the stereochemistry-determining step, possibly through interactions within the transition state.

Strategies Utilizing Ion Pairing for Selectivity Control

Ion-pairing is a powerful strategy for controlling selectivity in chemical reactions, including site-selectivity and enantioselectivity in C-H bond functionalization. nih.gov In many cases, a reactive cationic intermediate forms an ion pair with a chiral anion or a chiral-catalyst-bound achiral anion, which then directs the subsequent reaction pathway. nih.gov

For example, in enantioselective Minisci-type reactions involving the addition of radicals to pyridines, ion-pairing between a radical cation intermediate and a chiral phosphate anion is proposed to be crucial for achieving high levels of enantioselectivity. acs.org The chiral anion is thought to control the stereochemical outcome of the reaction by influencing the deprotonation of the radical cation intermediate. acs.org

While direct examples specifically detailing selectivity control in reactions of this compound through ion-pairing strategies are not extensively documented in the provided search results, the principles derived from studies on other pyridinium salts are broadly applicable. The ability of the pyridinium cation to form ion pairs, influenced by its counterion, is a key design element in developing selective synthetic methodologies. nih.govnih.gov

Catalytic Applications and Reaction Mechanisms

Pyridine (B92270) Hydrobromide as a Catalyst in Organic Synthesis

Pyridine hydrobromide, the salt formed from pyridine and hydrogen bromide, serves as a catalyst in various organic transformations, primarily leveraging the acidic nature of the pyridinium (B92312) cation.

This compound functions as a mild Brønsted acid catalyst. The pyridinium ion (C₅H₅NH⁺) can donate a proton to a substrate, thereby activating it towards nucleophilic attack. This catalytic activity is analogous to that observed in protic ionic liquids based on pyridinium cations. For instance, 2-methylpyridinium-based ionic liquids have been successfully employed as acidic catalysts for reactions such as the tert-butylation of phenol (B47542) and the esterification of cyclic olefins with acetic acid. ionike.com The acidity of the pyridinium ion is a key factor in its catalytic performance, enabling reactions to proceed under relatively mild conditions. ionike.com

The catalytic cycle typically involves the protonation of a substrate by the pyridinium ion, followed by the reaction of the activated substrate. The pyridine base is regenerated and can be subsequently reprotonated by the hydrogen bromide released in the reaction, allowing the catalytic cycle to continue.

By providing a source of protons, this compound can accelerate reaction rates and improve yields in acid-catalyzed reactions. Acid catalysis, in general, enhances reaction efficiency by lowering the activation energy of the rate-determining step. This is achieved by making substrates more electrophilic and thus more susceptible to reaction. The use of protic pyridinium ionic liquids, for example, has led to satisfactory results in various acid-catalyzed reactions, demonstrating their effectiveness. ionike.com While specific quantitative data on yield enhancement by this compound itself is not extensively detailed, its role as an acid catalyst implies a positive impact on reaction efficiency for appropriate substrates.

The application of this compound as a direct catalyst for general alkylation and acylation reactions is not extensively documented. Traditional Friedel-Crafts reactions, for example, typically rely on stronger Lewis or Brønsted acids. virginia.edu However, pyridinium-based systems have been shown to play a role in certain specialized catalytic processes.

Alkylation: Friedel-Crafts alkylation reactions have been investigated in pyridinium-based ionic liquids, where the ionic liquid serves as both the solvent and part of the catalytic system. These reactions can proceed under mild conditions, and the catalytic system can often be recycled and reused. elsevierpure.com

Acylation: In some complex catalytic systems, the pyridinium bromide moiety is an essential component. For example, a cooperative catalyst combining an aluminum salen complex with bispyridinium bromide has been developed for the asymmetric synthesis of β-lactones from acyl bromides and aldehydes. nih.gov In this system, the pyridinium bromide ion pair is proposed to generate the acyl halide enolate within the catalyst's sphere of influence, which is a crucial step in the catalytic cycle. nih.gov Pyridine itself is also known to act as a nucleophilic catalyst in acylation reactions with anhydrides, forming a highly reactive acyl-pyridinium salt intermediate. researchgate.net

The direct role of this compound as a catalyst for intermolecular C-N bond formation is not well-established in the scientific literature. Major methods for C-N cross-coupling, such as the Buchwald-Hartwig and Ullmann reactions, typically employ transition metal catalysts (e.g., palladium or copper) in conjunction with a base. nih.gov While research has explored nickel-catalyzed C-N coupling reactions using pyridinium salts, in these cases, the pyridinium salt serves as an electrophilic substrate rather than a catalyst. udel.edu Therefore, while this compound is a useful acidic reagent, its application as a primary catalyst to promote C-N bond formation is not a recognized or common synthetic strategy.

Pyridinium Hydrobromide Perbromide (PHPB) as a Reagent

Pyridinium hydrobromide perbromide (PHPB), also known as pyridinium tribromide, is a stable, crystalline solid that serves as a convenient and selective source of electrophilic bromine, offering a safer and more easily handled alternative to liquid bromine. jcsp.org.pkcdnsciencepub.com

PHPB is widely utilized as a selective brominating agent for a variety of organic compounds, including ketones, phenols, anilines, and aromatic ethers. jcsp.org.pkresearchgate.netresearchgate.netacs.org Its solid nature allows for easier stoichiometric control compared to molecular bromine. jcsp.org.pk The selectivity of PHPB is often attributed to its ability to provide a low equilibrium concentration of bromine in solution or, in some cases, to the steric bulk of the reagent itself. cdnsciencepub.commathnet.ruresearchgate.net

Bromination of Ketones: PHPB is particularly effective for the α-bromination of ketones. The reaction proceeds under mild conditions and shows high selectivity for the α-carbon that is more favorable to enolization. jcsp.org.pk This selectivity makes it a valuable reagent in the synthesis of α-bromo ketones, which are important intermediates for various biologically active compounds. jcsp.org.pk The high reactivity toward the enol form of a ketone compared to an olefin allows for selective bromination of ketones even in the presence of double bonds. cdnsciencepub.comresearchgate.net

Table 1: Selective α-Bromination of Aryl Methyl Ketones with Ammonium (B1175870) Hydrotribromide Salts Data sourced from research on various ammonium hydrotribromide salts, including pyridinium hydrobromide perbromide. jcsp.org.pk

Substrate (Aryl Methyl Ketone)Product (α-Bromo-ketone)Yield (%)
Acetophenone (B1666503)α-Bromoacetophenone95
4-Methylacetophenone2-Bromo-1-(p-tolyl)ethanone92
4-Methoxyacetophenone2-Bromo-1-(4-methoxyphenyl)ethanone90
4-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethanone94
4-Nitroacetophenone2-Bromo-1-(4-nitrophenyl)ethanone85

Bromination of Aromatic Compounds: PHPB demonstrates notable selectivity in the electrophilic substitution of activated aromatic rings.

Anilines and Aromatic Amines: PHPB is an effective reagent for the monobromination of aromatic amines. researchgate.net The reaction often yields the desired monobromo product with only small amounts of polybrominated byproducts. researchgate.net Mechanistic studies on the bromination of aniline (B41778) suggest that both PHPB and molecular bromine (released in equilibrium) can act as the brominating species. mathnet.ru The steric bulk of the PHPB reagent favors substitution at the less hindered para-position over the ortho-position, thus influencing the regioselectivity of the reaction. mathnet.ru

Phenols and Aromatic Ethers: The reagent is also used for the regioselective bromination of phenols and aromatic ethers. researchgate.netresearchgate.netacs.org As with other activated aromatic systems, the reaction conditions can be controlled to favor monobromination, typically at the para position unless it is already occupied. nih.govresearchgate.net

Table 2: Regioselective Bromination of Phenols and Anilines

SubstrateReagentMajor ProductReference
AnilinePHPBp-Bromoaniline mathnet.ru
PhenolPHPBp-Bromophenol researchgate.net
AnisolePHPBp-Bromoanisole mathnet.ru
4-MethylphenolZnAl–BrO₃⁻–LDHs + KBr2-Bromo-4-methylphenol nih.gov

Oxidizing Agent

Pyridinium hydrobromide perbromide (PHPB) is a recognized oxidizing agent for various functional groups. wikipedia.org Kinetic and mechanistic studies have elucidated its behavior in these transformations.

The oxidation of α-amino acids by PHPB in an aqueous acetic acid medium leads to the formation of the corresponding aldehydes and ammonia (B1221849). niscpr.res.in Kinetic studies have revealed that the reaction is first-order with respect to the oxidant (PHPB). niscpr.res.in The reaction kinetics with respect to the amino acid substrate are more complex, with some amino acids exhibiting Michaelis-Menten type kinetics, while others show a second-order dependence. niscpr.res.in This suggests the formation of a pre-equilibrium complex between the oxidant and the substrate in some cases. The absence of a kinetic isotope effect in the oxidation of perdeuterioglycine and the failure of the reaction to induce acrylonitrile (B1666552) polymerization indicate that a free-radical mechanism is unlikely. niscpr.res.in The reaction rate increases with the polarity of the solvent, and the addition of pyridinium hydrobromide or bromide ions does not affect the rate. niscpr.res.in

Table 2: Kinetic Data for the Oxidation of α-Amino Acids by PHPB at 308 K

Amino Acid 10³ k₂ (dm³ mol⁻¹ s⁻¹)
Glycine 1.83
α-Alanine 1.05
Valine 0.85
Leucine 0.77
Phenylalanine 1.00
Isoleucine 0.81

Note: This table presents selected rate constants from kinetic studies. niscpr.res.in

PHPB is also utilized for the oxidation of alcohols and diols. Primary alcohols are oxidized to their corresponding aldehydes. rsc.org Kinetic studies of primary alcohol oxidation show a first-order dependence on PHPB and exhibit Michaelis-Menten type kinetics with respect to the alcohol, again implying the formation of an intermediate complex. rsc.org A substantial kinetic isotope effect observed during the oxidation of [1,1-²H₂]ethanol supports a mechanism involving the transfer of a hydride ion from the alcohol to the oxidant in the rate-determining step. rsc.org

The oxidation of diols by PHPB shows different pathways depending on the structure of the diol. ias.ac.in

Vicinal diols yield products resulting from the fission of the glycol bond (C-C bond between the hydroxyl-bearing carbons).

Non-vicinal diols are oxidized to the corresponding hydroxycarbonyl (B1239141) compounds, where only one of the alcohol groups is oxidized. ias.ac.in

The reaction is first-order with respect to PHPB, and Michaelis-Menten kinetics are observed for the diol substrate. ias.ac.in For vicinal diols, a mechanism involving glycol-bond fission is proposed, while other diols are believed to be oxidized via a hydride-transfer mechanism, similar to monohydric alcohols. ias.ac.in

This compound perbromide is described as a dehydrogenating agent. niscpr.res.in This function is exemplified in the synthesis of α,β-unsaturated carbonyl compounds. The process involves an initial α-bromination of a ketone, followed by dehydrobromination. libretexts.org The elimination of hydrogen bromide is often accomplished by using a non-nucleophilic, sterically hindered base like pyridine, which abstracts the proton from the β-carbon in an E2 elimination mechanism, leading to the formation of a conjugated carbon-carbon double bond. libretexts.org

Mechanistic Investigations of Catalytic Reactions

Mechanistic studies of reactions involving this compound perbromide (PHPB) reveal several key features. In oxidation reactions of alcohols, diols, and some amino acids, the observation of Michaelis-Menten kinetics is a recurring theme. niscpr.res.inrsc.orgias.ac.in This kinetic behavior strongly suggests a pre-equilibrium step where an intermediate complex is formed between the substrate and the oxidant (PHPB).

The subsequent decomposition of this complex is the rate-determining step. For the oxidation of primary alcohols and non-vicinal diols, evidence from kinetic isotope effects points to a hydride ion transfer from the substrate to the oxidant as the key mechanistic step. rsc.orgias.ac.in In contrast, the oxidation of vicinal diols proceeds through a different pathway involving the cleavage of the carbon-carbon bond between the hydroxyl groups. ias.ac.in

In the oxidation of amino acids, the reaction is susceptible to both polar and steric effects of the substituents on the amino acid. niscpr.res.in The increase in reaction rate with increasing solvent polarity suggests that the transition state is more polar than the reactants. niscpr.res.inrsc.org The absence of free-radical polymerization during these oxidations indicates that the reactions proceed through ionic mechanisms rather than radical pathways. niscpr.res.in

Kinetic Studies of Oxidation Reactions

Kinetic studies of oxidation reactions utilizing pyridinium hydrobromide perbromide (PHPB) have provided significant insights into the reaction mechanisms. These studies primarily focus on the oxidation of substrates such as alcohols and diols.

The determination of reaction order with respect to the oxidant and the substrate is fundamental to understanding the kinetics of the oxidation process. In the oxidation of primary aliphatic alcohols and diols by pyridinium hydrobromide perbromide in an aqueous acetic acid medium, the reactions exhibit a consistent kinetic profile. rsc.orgias.ac.in

Individual kinetic runs show a first-order dependence with respect to the concentration of PHPB. rsc.orgias.ac.in The pseudo-first-order rate constants remain constant even when the initial concentration of PHPB is varied, confirming the first-order nature of the reaction with respect to the oxidant. ias.ac.in

However, the reaction order with respect to the substrate (alcohol or diol) is more complex. Michaelis-Menten-type kinetics are observed, which indicates that the reaction order with respect to the substrate is less than one. rsc.orgias.ac.inrsc.org This behavior suggests the formation of a pre-equilibrium complex between the reactant and the oxidant, which then decomposes in the rate-determining step. ias.ac.in A plot of the reciprocal of the observed rate constant (1/kobs) versus the reciprocal of the substrate concentration (1/[Substrate]) yields a straight line with a positive intercept on the y-axis, which is characteristic of Michaelis-Menten kinetics. ias.ac.in

Table 1: Reaction Order in Oxidations by Pyridinium Hydrobromide Perbromide

ReactantOrder of ReactionEvidenceSource
Pyridinium Hydrobromide Perbromide (PHPB)First OrderConstant pseudo-first-order rate coefficients with varying initial [PHPB]. rsc.orgias.ac.in
Primary AlcoholsMichaelis-Menten type (less than one)Non-linear dependence of rate on [alcohol]; linear plot of 1/kobs vs 1/[alcohol]. rsc.orgrsc.org
DiolsMichaelis-Menten type (less than one)Non-linear dependence of rate on [diol]; linear plot of 1/kobs vs 1/[diol]. ias.ac.in

Kinetic Isotope Effect (KIE) studies, particularly involving deuterium (B1214612) labeling, are crucial for elucidating the bond-breaking events in the rate-determining step of a reaction.

In the oxidation of primary alcohols, a substantial primary kinetic isotope effect was observed. rsc.orgrsc.org Specifically, the oxidation of [1,1-2H2]ethanol (MeCD2OH) showed a significant KIE, which indicates that the C-H bond at the carbon bearing the hydroxyl group is cleaved during the rate-determining step of the reaction. rsc.orgrsc.org

Conversely, the oxidation of [1,1,2,2-2H4]ethanediol demonstrated the absence of a primary kinetic isotope effect. ias.ac.in This suggests that, for vicinal diols, the C-H bond cleavage is not the rate-determining step. Instead, the reaction likely involves the cleavage of the C-C bond. ias.ac.in

Further studies on diols have investigated the solvent isotope effect. The oxidation of ethanediol, propane-1,3-diol, and 3-methoxybutan-1-ol (B165606) in D2O instead of H2O revealed significant solvent isotope effects (k(H₂O)/k(D₂O)), with values of 4.71, 2.17, and 2.23, respectively. ias.ac.in This points to the involvement of a proton transfer in the rate-determining step. ias.ac.in

Table 2: Kinetic Isotope Effects in Oxidations by Pyridinium Hydrobromide Perbromide

SubstrateIsotope Effect TypeObservationImplicationSource
[1,1-2H2]ethanolPrimary KIESubstantial effect observed.C-H bond cleavage is part of the rate-determining step. rsc.orgrsc.org
[1,1,2,2-2H4]ethanediolPrimary KIEAbsence of a primary KIE.C-H bond cleavage is not the rate-determining step. ias.ac.in
EthanediolSolvent Isotope Effectk(H₂O)/k(D₂O) = 4.71Proton transfer is involved in the rate-determining step. ias.ac.in

The composition and polarity of the solvent medium can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. The oxidation of both primary alcohols and diols by PHPB has been studied in varying compositions of acetic acid and water. rsc.orgias.ac.in

It was consistently observed that the rate of oxidation increases as the amount of water in the solvent mixture increases. ias.ac.in Since water is more polar than acetic acid, this indicates that the reaction rate is enhanced by an increase in the polarity of the solvent. rsc.org This trend suggests that the transition state of the reaction is more polar than the initial reactants. rsc.orgrsc.org The charge separation in the transition state is stabilized by the more polar solvent, thus lowering the activation energy and accelerating the reaction. rsc.org

Proposed Reaction Mechanisms for Oxidations

Based on the kinetic data gathered from these studies, specific reaction mechanisms have been proposed for the oxidation of different classes of organic compounds by pyridinium hydrobromide.

For the oxidation of primary alcohols, the collective evidence from kinetic studies strongly supports a mechanism involving the transfer of a hydride ion (H-). rsc.orgrsc.org The key observations leading to this proposal are:

The substantial primary kinetic isotope effect, which confirms the cleavage of the α-C-H bond in the rate-determining step. rsc.orgrsc.org

The reaction is susceptible to the polar effects of substituents on the alcohol. rsc.org

The increase in reaction rate with increasing solvent polarity, indicating a more polar transition state. rsc.orgrsc.org

In this proposed mechanism, the alcohol first forms a complex with the PHPB. In the subsequent rate-determining step, a hydride ion is transferred from the carbon atom bearing the hydroxyl group of the alcohol to the oxidant, leading to the formation of the corresponding aldehyde. rsc.org

The mechanism for the oxidation of other substrates, such as organic sulfides, appears to follow a different pathway. For the oxidation of organic sulfides to their corresponding sulfoxides using pyridinium hydrobromide perbromide, the proposed mechanism involves the formation of a halogen-sulfonium cation in the rate-determining step. researchgate.net In this mechanism, the sulfur atom of the sulfide (B99878) acts as a nucleophile, attacking the electrophilic bromine of the PHPB, which leads to the formation of the intermediate halogen-sulfonium cation. This intermediate then reacts further to yield the final sulfoxide (B87167) product.

Glycol-Bond Fission Mechanisms

The oxidation of vicinal diols by pyridinium hydrobromide perbromide (PHPB) results in the cleavage of the glycol bond, which is the bond between the two carbon atoms bearing the hydroxyl groups. This is in contrast to the oxidation of other diols, which typically yield hydroxycarbonyl compounds through the simple oxidation of one of the hydroxyl groups. ias.ac.in

Kinetic studies of the oxidation of various diols by PHPB have revealed that the reaction is first-order with respect to PHPB. However, the reaction kinetics with respect to the diol are of the Michaelis-Menten type, indicating the formation of a pre-equilibrium complex between the diol and the oxidant. The reaction rate is not affected by the addition of pyridinium bromide. ias.ac.in

A significant finding is the absence of a primary kinetic isotope effect in the oxidation of [1,1,2,2-²H₄]ethanediol. This suggests that the C-H bond is not broken in the rate-determining step. Conversely, a substantial solvent isotope effect (k(H₂O)/k(D₂O)) is observed, particularly for ethanediol, which points to the cleavage of an O-H bond in the rate-determining step. The magnitude of this effect for ethanediol suggests the involvement of both hydroxyl groups in this critical step. ias.ac.in

Based on these findings, a proposed mechanism for the glycol-bond fission in vicinal diols involves the formation of a cyclic intermediate with the oxidant, followed by its decomposition in the rate-determining step, leading to the cleavage of the C-C bond. ias.ac.in

Table 1: Solvent Isotope Effect in the Oxidation of Diols by PHPB at 313 K ias.ac.in

Diolk(H₂O)/k(D₂O)
Ethanediol4.71
Propane-1,3-diol2.17
3-Methoxybutan-1-ol2.23

Role of Pyridinium Bromide and Tribromide Ions in Catalysis

Pyridinium tribromide (Py·Br₃) is a versatile reagent in organic synthesis, acting as both a catalyst and a brominating agent. chemicalbook.comguidechem.com It is a crystalline solid that is considered a safer and more manageable alternative to elemental bromine. chemicalbook.comwikipedia.org In solution, pyridinium tribromide exists in equilibrium with bromine, which it slowly releases. chemicalbook.com

This reagent has been shown to catalyze the efficient oxidation of sulfides with air under transition-metal-free conditions when combined with potassium nitrate. chemicalbook.com It can also be used for the chemoselective deprotection of primary tert-butyldimethylsilyl (TBS) ethers in methanol (B129727). chemicalbook.com Furthermore, a nanomagnetic pyridinium-tribromide catalytic system has been developed for the one-pot synthesis of novel pyrimidine (B1678525) derivatives. chemicalbook.com

In the context of aromatic bromination, studies on the bromination of mesitylene (B46885) in acetic acid and chloroform (B151607) have shown that pyridinium salts, among other substituted ammonium salts, increase both the second- and third-order rate constants. This suggests that in dilute solutions, the catalytic effect of pyridine on bromination is primarily a salt effect. Bromide salts, however, can decrease the reaction rate by complexing with bromine to form the less reactive tribromide ion. epa.gov The formation constant of pyridinium tribromide in chloroform at 25.0 °C has been determined to be 2102 M⁻¹. epa.gov

Pyridinium tribromide also serves as a catalyst in condensation reactions, such as the synthesis of bis(indol-3-yl)alkanes from the condensation of indoles with aldehydes. guidechem.com This reaction proceeds efficiently under mild conditions with a low catalyst loading. guidechem.com

Electrophilic and Nucleophilic Character of Pyridine in Catalysis

Pyridine's catalytic activity stems from its dual electronic character, enabling it to act as both a nucleophile and a component of electrophilic species. reddit.comchemtube3d.comyoutube.com The nitrogen atom in pyridine possesses a lone pair of electrons that is not delocalized around the aromatic ring, making it nucleophilic. chemtube3d.com This nucleophilicity allows pyridine to be used as a catalyst in acylation reactions, where it attacks a carbonyl group. chemtube3d.comyoutube.com For instance, in the esterification of alcohols with acid chlorides, pyridine acts as a nucleophile, attacking the acid chloride to form a reactive acyl pyridinium ion. This intermediate is a more potent electrophile than the original acid chloride and is readily attacked by the alcohol, with pyridine subsequently acting as a good leaving group. youtube.com

Conversely, the functionalization of the pyridine nitrogen to form a pyridinium ion enhances the electrophilic character of the pyridine ring. mdpi.com This activation is often a prerequisite for nucleophilic dearomatization reactions, making the pyridine nucleus susceptible to attack by various nucleophiles. mdpi.com N-acyl, N-sulfonyl, and N-alkylpyridinium salts are common intermediates in these transformations. mdpi.com

In certain metal complexes, the pyridine ring can also exhibit electrophilic character. For example, in rare-earth metal complexes bearing indol-2-yl ligands, the indol-2-yl carbon can display electrophilic carbene-like behavior, leading to 1,1-migratory insertion reactions. In the same complex, the alkyl groups bonded to the metal center can act as nucleophiles, activating C-H bonds of pyridine derivatives. nih.gov

Pyridinium Salts as Ligands and Catalysts in Metal Complexes

Pyridinium salts and pyridine derivatives are crucial ligands in transition metal catalysis, influencing the stability, reactivity, and catalytic activity of the resulting metal complexes. alfachemic.comresearchgate.net Pyridine's Lewis basic character allows it to form complexes with a wide range of transition metals. alfachemic.com These complexes have found applications in various catalytic reactions, including polymerization, hydrogenation, hydroformylation, and hydroamination. alfachemic.com For example, titanium-pyridine complexes are used as catalysts for olefin and alkyne polymerization, while certain rhodium(I) and rhodium(III) pyridine complexes catalyze the hydroformylation of ethylene (B1197577) hydrocarbons. alfachemic.com

Pyridine-Containing Macrocyclic Complexes in Catalysis

The incorporation of a pyridine moiety into a polyazamacrocyclic ligand significantly affects the thermodynamic properties and coordination kinetics of its metal complexes. unimi.itunimi.it This is due to the increased conformational rigidity and the tuning of the ligand's basicity. unimi.it These features have made pyridine-containing macrocyclic complexes valuable in various catalytic applications. unimi.it

The enhanced rigidity of these macrocycles allows for the isolation and characterization of metal complexes in high oxidation states, which are relevant in oxidation reactions. unimi.it For instance, iron(II) complexes of certain 14-membered pyridine-containing macrocycles are competent catalysts for the epoxidation of alkenes with hydrogen peroxide. unimi.it The synthesis of these macrocyclic ligands can be achieved through methods like the modified Richman-Atkins procedure, which involves the reaction of a N-tosyl protected polyamine with 2,6-bis(bromomethyl)pyridine. unimi.it

The diverse conformations that become accessible upon metal coordination, along with the ease of tuning the macrocyclic ligand synthesis, have been exploited in stereoselective synthesis. unimi.itunimi.it

Table 2: Examples of Catalytic Applications of Pyridine-Containing Macrocyclic Metal Complexes unimi.it

MetalMacrocycle TypeCatalytic Reaction
Iron(II)14-membered tetraazaAlkene epoxidation
VariousPolyazaStereoselective C-C and C-O bond forming reactions

Metal-Catalyzed Dearomatization of Pyridines

The dearomatization of pyridines is a powerful strategy for synthesizing non-aromatic nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. mdpi.com Metal catalysts play a crucial role in this transformation, often by activating the pyridine ring as a pyridinium salt. mdpi.com

A notable example is the copper-catalyzed direct dearomatization of unactivated pyridines. nih.gov Bis(phosphine) copper hydride complexes have been shown to catalyze the dearomatization of pyridines with carbon nucleophiles. nih.govresearchgate.net The mechanism is understood to be monometallic and involves a dearomative rearrangement of the organocopper nucleophile prior to its reaction with the pyridine. nih.gov This process can lead to the C4-functionalized 1,4-dihydropyridine. nih.gov

Other metal-catalyzed approaches include the use of chiral copper complexes for the enantioselective C-4 regioselective addition of styrenes to pyridines in the presence of a silane. mdpi.com Nickel catalysis has been employed for the dearomatization of pyridines activated with chloroformates using arylzinc reagents as nucleophiles. mdpi.com

Organocatalytic Applications

Pyridinium salts are also utilized in organocatalysis, where they can activate substrates through different non-covalent interactions. researchgate.net The catalytic properties of a series of pyridinium and bipyridinium salts have been evaluated in the aza-Diels-Alder reaction. Depending on the substituents on the pyridinium rings and the nature of the counterion, two different activation mechanisms have been demonstrated. researchgate.net

In recent years, N-functionalized pyridinium salts have gained attention as radical precursors in photoredox catalysis. acs.orgacs.org Under visible light irradiation, these salts can undergo single-electron transfer to generate carbon-, nitrogen-, or oxygen-centered radicals, enabling a variety of synthetic transformations. acs.org This approach allows for regiocontrolled functionalization of pyridines at the C2 and C4 positions under mild conditions. acs.org

Furthermore, enantioselective reactions using pyridinium salts have been developed using N-heterocyclic carbene (NHC) catalysis. acs.orgnih.gov In one example, an NHC-catalyzed radical reaction enables the asymmetric β-pyridylation of enals. A pyridinium salt acts as an oxidant for the single-electron transfer oxidation of an enal under NHC catalysis, leading to a radical-mediated transformation. nih.gov

A novel organocatalytic functionalization of pyridines has been developed using a dithiophosphoric acid catalyst. This catalyst performs three roles: as a Brønsted acid for pyridine protonation, a single-electron transfer reductant for the pyridinium ion, and a hydrogen atom abstractor. This allows for the coupling of pyridinyl and allylic radicals with high regioselectivity. acs.org

Applications in Advanced Materials and Chemical Engineering

Role in Organic Semiconductor Development

Furthermore, the integration of pyridine-containing structures, such as 7-azaindole, into larger fused polyheteroaromatic systems can direct the self-assembly of molecules through hydrogen bonding. nih.gov This controlled molecular organization is essential for optimizing the intermolecular orbital overlap that governs charge transport in organic semiconductor devices. nih.gov The presence of pyridine (B92270) rings can also alter the electronic properties of these molecules; for instance, compared to analogous structures with benzene (B151609) rings, the pyridine-containing compounds are more difficult to oxidize, which is a key consideration in device design. nih.gov

Applications in Battery Electrolytes

Pyridinium (B92312) bromide and its derivatives serve as critical electrolyte additives in various next-generation battery systems, enhancing their performance, stability, and safety. In aqueous Zn-Br2 batteries, for example, polymeric additives like poly(N-(2-hydroxyethyl)-4-vinylpyridinium bromide) are used to manage the behavior of bromide and polybromide ions. gist.ac.kr The electron-deficient pyridinium rings interact with these anions, effectively reducing their diffusion and preventing their unwanted evaporation, which are common challenges in this battery chemistry. gist.ac.kr

Pyridine Hydrobromide as an Initiator or Additive in Polymeric Materials

While not a typical radical initiator for polymerization in the way that peroxides or azo compounds are, the this compound moiety is integral to the functionality of various polymeric materials. Pyridine-containing polymers, particularly poly(4-vinylpyridine) (PVP), are versatile materials used as catalysts, polymeric ligands, and in ion-exchange applications. polysciences.compolysciences.com

When PVP is treated with hydrogen bromide or alkyl bromides, the pyridine nitrogen is quaternized, forming pyridinium bromide groups along the polymer chain. This transformation converts the polymer into a polyelectrolyte, altering its solubility and enabling its use in new applications. A notable example is poly(4-vinylthis compound perbromide), a polymer-bound form of pyridinium tribromide. This material acts as a solid-phase brominating agent, offering advantages in handling and purification compared to liquid bromine.

Furthermore, incorporating quaternary ammonium (B1175870) bromide functionalities into polymer structures can impart specific properties, such as antimicrobial activity. By modifying surfaces with polymers containing these groups, materials with enhanced resistance to bacterial growth can be created.

Corrosion Inhibition Studies Involving Pyridinium Bromide Derivatives

Pyridinium bromide derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments commonly found in industrial processes like acid pickling. mdpi.comekb.eg The mechanism of inhibition involves the adsorption of the pyridinium salt molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ekb.egresearchgate.net This adsorption is often a combination of physical (electrostatic) and chemical interactions and typically follows the Langmuir adsorption isotherm model. ekb.egresearchgate.net

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is determined through methods such as weight loss measurements and electrochemical techniques like Tafel polarization and electrochemical impedance spectroscopy (EIS). researchgate.netmdpi.com Research has shown that the IE of pyridinium bromide derivatives is dependent on several factors, including their concentration and molecular structure.

Generally, the inhibition efficiency increases with higher concentrations of the inhibitor. ekb.eg The structure of the molecule, particularly the length of attached alkyl chains, also plays a crucial role. For instance, studies have compared different N-alkyl pyridinium bromides, demonstrating that variations in the alkyl group can significantly impact performance. The table below summarizes the performance of several pyridinium bromide derivatives under specific conditions.

Inhibitor DerivativeCorrosive MediumConcentrationMaximum Inhibition Efficiency (%)Source
N-(n-octyl)-3-methylpyridinium bromide (Py8)3.5% NaCl, pH 1.510 mM85% mdpi.com
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)3.5% NaCl, pH 1.510 mM82% mdpi.com
Tetradecyl pyridinium bromide (TDPB)1 M HCl30 mg/L~81% mdpi.com
Dodecyl pyridinium bromide (DDPB)1 M HCl30 mg/L~74% mdpi.com
Unnamed Pyridinium Bromide Derivative1 M H2SO4200 mg/L93.9% researchgate.net

The formation of a protective film by pyridinium bromide inhibitors on metal surfaces has been visually confirmed through advanced surface analysis techniques. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools used to examine the surface morphology of the metal before and after exposure to the corrosive environment, both with and without the inhibitor. researchgate.netmdpi.com

In the absence of an inhibitor, SEM and AFM images reveal a significantly damaged and roughened surface due to aggressive corrosion. mdpi.comnih.gov However, when the metal is protected by pyridinium bromide derivatives, the images show a much smoother and more uniform surface. mdpi.com This reduced surface roughness provides clear evidence of the formation of a stable, adsorbed inhibitor layer that effectively shields the metal from acid attack. researchgate.netmdpi.com These morphological studies are critical for validating the effectiveness of the inhibitors and understanding the nature of the protective film.

Pyridine and its Role in Perovskite Solar Cells

Pyridine and its derivatives are increasingly used as additives in the fabrication of perovskite solar cells (PSCs) to enhance their power conversion efficiency (PCE) and long-term stability. acs.org Perovskite films are often polycrystalline and contain numerous defects, which can act as recombination centers for charge carriers, thereby reducing device performance. mdpi.com

The addition of pyridine derivatives can also improve the quality and morphology of the perovskite film, leading to a more uniform and continuous layer, which is beneficial for charge transport. researchgate.net Furthermore, incorporating hydrophobic groups onto the pyridine molecule, such as a tertiary-butyl group, can enhance the moisture resistance of the perovskite film, thereby improving the device's operational stability. researchgate.net The table below illustrates the significant impact of pyridine-based additives on the performance of perovskite solar cells.

Device TypePyridine AdditivePCE (Control)PCE (with Additive)Source
Carbon-based PSC2-aminopyridine (B139424) (Py-NH2)11.55%14.75% acs.org
Planar Heterojunction PSCPyridine (1% vol.)1.01%7.33% researchgate.net
PSC4-tert-butyl pyridine (TBP)13.34%17.03% researchgate.net
Inverted Wide-Band Gap PSC3-pyridinylmethylammonium bromide (3-PyABr)19.58%21.03% acs.org

Solvent Engineering for Perovskite Layer Quality Improvement

When dissolved, this compound provides pyridine molecules that act as Lewis bases. These molecules can form intermediate adducts with the lead halide precursors (e.g., PbI₂) in the solution. This interaction effectively slows down the otherwise rapid crystallization of the perovskite material. researchgate.net This moderated crystallization process is crucial for preventing the formation of small, disordered grains and pinholes, leading to a film with significantly improved characteristics:

Larger Crystal Grains: The slower growth allows for the formation of larger, more ordered crystals, which reduces the density of grain boundaries that can act as traps for charge carriers.

Improved Morphology: The resulting perovskite film is denser and more uniform, ensuring better coverage of the substrate and reducing the likelihood of short-circuits. researchgate.netresearchgate.net

Enhanced Performance: A higher-quality film facilitates more efficient charge transport and reduces non-radiative recombination, directly boosting the solar cell's power conversion efficiency (PCE).

Research has demonstrated the significant impact of using pyridine as an additive. In one study, its inclusion in the precursor solution for a mixed-halide perovskite resulted in a dense, pinhole-free film with large grains. This morphological improvement led to a notable increase in device efficiency. researchgate.net

Table 1: Effect of Pyridine Additive on Perovskite Solar Cell Performance

ConditionPower Conversion Efficiency (PCE)Film MorphologyReference
Without Pyridine16.94%Standard grain size, potential for pinholes researchgate.net
With Pyridine19.03%Large grain, dense, and pinhole-free researchgate.net

Passivation of Crystal Surface Defects

Despite improvements in film quality, the surfaces and grain boundaries of perovskite crystals inevitably contain defects that can trap charge carriers and degrade device performance and stability. This compound offers a dual-action approach to passivate these defects.

The primary defects include uncoordinated lead ions (Pb²⁺), which act as Lewis acids, and halide vacancies (e.g., iodide vacancies). nih.gov

Pyridine as a Lewis Base Passivator: The pyridine molecule possesses a nitrogen atom with a lone pair of electrons. This allows it to act as a Lewis base, donating the electron pair to the electron-deficient, uncoordinated Pb²⁺ ions on the perovskite surface. researchgate.netresearchgate.net This forms a coordinate bond that neutralizes the defect site, preventing it from trapping charge carriers and causing non-radiative recombination. acs.org

Bromide Ion as a Halide Vacancy Passivator: The bromide ion (Br⁻) from this compound can effectively fill iodide vacancies on the perovskite surface. nih.govrsc.org Due to their similar ionic radii, bromide can easily occupy these sites, healing the defect and stabilizing the crystal lattice. This passivation reduces another key pathway for energy loss and material degradation.

Studies on various pyridine-based molecules have confirmed their effectiveness in defect passivation, leading to significant gains in efficiency and stability. For instance, a comparative study of pyridine and its derivatives showed a direct correlation between the electron-donating ability of the molecule and the improvement in solar cell performance. researchgate.net Another study highlighted that using 2-aminopyridine, a derivative, for passivation increased the PCE of carbon-based perovskite solar cells from 11.55% to 14.75% and significantly improved long-term stability. acs.orgscispace.com Similarly, the use of a pyridinium salt additive, 3-pyridinylmethylammonium bromide, enhanced the efficiency of wide-bandgap PSCs from 19.58% to 21.03% and dramatically improved operational stability. acs.org

Table 2: Performance Enhancement of Perovskite Solar Cells via Passivation with Pyridine and its Derivatives

Passivation AgentDevice TypePCE (Control)PCE (Passivated)Key BenefitReference
Pyridine (PY)Standard PSC13.34%14.34%Passivation of Pb²⁺ defects researchgate.net
4-tert-butyl pyridine (TBP)Standard PSC13.34%17.03%Enhanced Pb²⁺ interaction and hydrophobicity researchgate.net
2-aminopyridine (Py-NH₂)Carbon-based PSC11.55%14.75%Strong bidentate passivation of Pb²⁺ acs.orgscispace.com
3-pyridinylmethylammonium bromideWide-bandgap PSC19.58%21.03%Suppressed non-radiative recombination, enhanced stability acs.org

Q & A

Advanced Question

  • Parameter screening : Use factorial design to test variables (temperature, stoichiometry, solvent).
  • Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Work-up standardization : Extract products with consistent solvent ratios (e.g., ether:benzene = 1:1) and drying agents (anhydrous Na2SO4).
  • Yield tracking : Report isolated yields alongside spectroscopic purity metrics (e.g., NMR integration) .

What are the challenges in characterizing this compound’s hydrogen-bonding networks?

Advanced Question
Hydrogen-bonding analysis requires single-crystal X-ray diffraction . Challenges include:

  • Crystal growth : this compound’s hygroscopicity complicates crystallization. Use slow evaporation in anhydrous solvents (e.g., dry ethanol).
  • Data interpretation : Refinement software (e.g., SHELX) must account for proton disorder in the pyridinium ion. Validate with DFT calculations to model H-bond interactions .

How does pH affect this compound’s stability in aqueous systems?

Advanced Question
In acidic conditions (pH < 3), this compound remains protonated and stable. At neutral/basic pH, deprotonation occurs, forming pyridine and HBr. Monitor pH with a calibrated probe during aqueous reactions. For long-term storage, keep solutions at pH ≤ 2 and refrigerated (4°C) .

What strategies mitigate side reactions during bromination with this compound?

Advanced Question

  • Temperature control : Avoid exceeding 100°C to prevent thermal decomposition.
  • Solvent selection : Use pyridine as both solvent and acid scavenger.
  • Stoichiometric precision : Excess reagent leads to over-bromination; titrate with Karl Fischer to confirm anhydrous conditions.
  • Post-reaction quenching : Neutralize residual HBr with aqueous NaHCO3 before extraction .

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Reactant of Route 1
Pyridine hydrobromide
Reactant of Route 2
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